molecular formula C25H29NO5S3 B11177092 dimethyl 2-(2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-(2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11177092
M. Wt: 519.7 g/mol
InChI Key: FDGRZLSNGRCHHJ-UHFFFAOYSA-N
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Description

Dimethyl 2-(2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as dithiole, quinoline, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the thioxo group, and finally the formation of the dithiole and carboxylate groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl 2-(2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, altering cellular processes, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for unique interactions and reactions that may not be possible with other similar compounds.

Properties

Molecular Formula

C25H29NO5S3

Molecular Weight

519.7 g/mol

IUPAC Name

dimethyl 2-[2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C25H29NO5S3/c1-12(2)9-17(27)26-16-11-14(4)13(3)10-15(16)18(21(32)25(26,5)6)24-33-19(22(28)30-7)20(34-24)23(29)31-8/h10-12H,9H2,1-8H3

InChI Key

FDGRZLSNGRCHHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CC(C)C

Origin of Product

United States

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